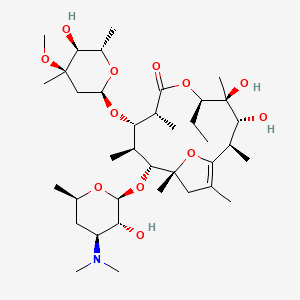

Erythromycin A enol ether

Description

a motilin agonist

Propriétés

IUPAC Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVYXJKGJMUGRG-KJPZRSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33396-29-1 | |

| Record name | Erythromycin A enol ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN A ENOL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Erythromycin A enol ether?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to its conversion into various degradation products, with Erythromycin A enol ether being a key intermediate. This technical guide provides an in-depth analysis of the chemical properties of this compound, including its structure, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with a summary of its spectroscopic data, are presented. Furthermore, the degradation pathway of Erythromycin A, involving the enol ether, is elucidated through a logical diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Chemical Properties

This compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a primary degradation product of Erythromycin A formed under acidic conditions.[1][2][3] This transformation involves an intramolecular cyclization where the C6-hydroxyl group attacks the C9-ketone, resulting in the formation of a cyclic enol ether.[2][4] This structural rearrangement leads to a loss of antibacterial activity.[2][3][4]

Structure

Structurally, this compound consists of a central 14-membered bicyclic macrolide ring.[5] Attached to this core are two sugar moieties: α-L-cladinose and β-D-desosamine.[5] The formation of the enol ether introduces a double bond within the bicyclic system.

Stability and Reactivity

This compound is a key intermediate in the acid-catalyzed degradation of Erythromycin A.[6][7] In acidic aqueous solutions, it exists in equilibrium with Erythromycin A and another degradation product, anhydroerythromycin A.[6][7][8] The degradation process is subject to both general and specific acid catalysis.[7] It has been shown that the formation of the enol ether is a reversible step.[7] Furthermore, this compound can undergo a facile translactonization to a ring-contracted enol ether, particularly when refluxed in methanol (B129727) with ammonium (B1175870) hydroxide (B78521).[9]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H65NO12 | [1][3][4][10] |

| Molecular Weight | 715.91 g/mol | [1][3][4][10] |

| CAS Number | 33396-29-1 | [1][4][10] |

| Appearance | White to off-white solid | |

| Melting Point | 133-138 °C | [11][12] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [2][4] |

Spectroscopic Data

The structural elucidation of this compound has been extensively carried out using various spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Full assignments of the proton NMR spectra in CD₃OD, CDCl₃, and buffered D₂O have been reported, confirming the structure. | [11][12][13] |

| ¹³C NMR | Complete assignments of the carbon-13 NMR spectra in CD₃OD and CDCl₃ have been achieved. | [9][11][12][13] |

| Mass Spectrometry (MS) | LC-MS data shows a precursor ion [M+H]⁺ at m/z 716.463. | [10] |

| Infrared (IR) Spectroscopy | IR spectral data is available and has been used for characterization. | [9][13] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed degradation of Erythromycin A.[11][12]

Procedure:

-

Dissolve Erythromycin A in a suitable solvent, such as methanol containing a catalytic amount of a weak acid like acetic acid.

-

Reflux the solution for a specified period (e.g., 4 hours) to facilitate the conversion to a mixture of this compound and anhydroerythromycin A.[9]

-

The reaction can be monitored by techniques such as HPLC.

-

Upon completion, the acid is neutralized.

-

The product, this compound, can then be isolated and purified using chromatographic techniques. A reported yield is 68%.[11][12]

Synthesis of Erythromycin A Lactam Enol Ether

A lactam analog of this compound has been synthesized, showing superior gastrointestinal stimulatory activity.[9]

Two-Step Reaction Sequence:

-

Formation of Ring-Contracted Enol Ether: Erythromycin A is first converted to its ring-contracted enol ether. This is achieved by refluxing a methanol solution of Erythromycin A with acetic acid, followed by neutralization with ammonium hydroxide and continued reflux.[9]

-

Conversion to Lactam: The ring-contracted enol ether is then converted to the lactam analog. This involves a sequence of reactions including dehydration to an epoxide, followed by nucleophilic ring-opening with ammonia.[9] This process yields the macrolactam analog in a 75% overall yield from the ring-contracted enol ether.[9]

Degradation Pathway of Erythromycin A

The degradation of Erythromycin A in acidic conditions is a complex process. The currently accepted model suggests an equilibrium between Erythromycin A, this compound, and anhydroerythromycin A.[6][7] The ultimate degradation pathway is believed to be the slow loss of the cladinose (B132029) sugar from Erythromycin A.[6]

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Logical Workflow for Characterization

The characterization of this compound typically follows a structured experimental workflow to confirm its identity and purity.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agscientific.com [agscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Erythromycin A Enol Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Erythromycin (B1671065) A enol ether, a significant acid degradation product of the macrolide antibiotic Erythromycin A. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a mechanistic pathway diagram relevant to its biological activity.

Spectroscopic Data

The following sections present the key spectroscopic data for Erythromycin A enol ether, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been extensively studied, providing detailed insights into its molecular structure. The data presented here is based on studies conducted in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |

| 2 | 3.78 | 3.84 |

| 3 | 4.01 | 3.92 |

| 4 | 2.99 | 3.05 |

| 5 | 4.02 | 4.08 |

| 7 | 2.75 | 2.85 |

| 8 | - | - |

| 10 | 2.70 | 2.74 |

| 11 | 3.51 | 3.41 |

| 13 | 3.69 | 3.70 |

| 1' | 4.31 | 4.35 |

| 2' | 3.19 | 3.23 |

| 3' | 2.49 | 2.53 |

| 4' | 2.29 | 2.33 |

| 5' | 3.48 | 3.52 |

| 1'' | 4.81 | 4.85 |

| 2'' | 3.56 | 3.60 |

| 3'' | 3.72 | 3.76 |

| 4'' | 3.01 | 3.05 |

| 5'' | 3.98 | 4.02 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |

| 1 | 176.0 | 177.5 |

| 2 | 45.9 | 46.8 |

| 3 | 81.5 | 82.5 |

| 4 | 40.2 | 41.1 |

| 5 | 81.3 | 82.2 |

| 6 | 85.6 | 86.8 |

| 7 | 44.8 | 45.7 |

| 8 | 102.3 | 103.5 |

| 9 | 153.6 | 154.8 |

| 10 | 38.9 | 39.8 |

| 11 | 69.8 | 70.7 |

| 12 | 75.3 | 76.6 |

| 13 | 78.1 | 79.0 |

| 1' | 103.5 | 104.5 |

| 2' | 70.1 | 71.0 |

| 3' | 65.8 | 66.7 |

| 4' | 35.2 | 36.1 |

| 5' | 68.9 | 69.8 |

| 1'' | 96.0 | 97.0 |

| 2'' | 73.1 | 74.0 |

| 3'' | 78.0 | 78.9 |

| 4'' | 35.1 | 36.0 |

| 5'' | 70.9 | 71.8 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (based on Erythromycin A)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3475 | O-H Stretching (hydroxyl groups) |

| ~2944 | C-H Stretching (alkyl groups) |

| ~1729 | C=O Stretching (lactone) |

| ~1670 | C=C Stretching (enol ether) |

| ~1369 | C-H Bending (CH₂, CH₃) |

| ~1250 | C-O-C Stretching (enol ether) |

| ~1167, 1040 | C-O Stretching (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₃₇H₆₅NO₁₂ and a molecular weight of 715.9 g/mol .[4]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 716.7 | Protonated molecule |

| [M+Na]⁺ | 738.7 | Sodium adduct |

Fragmentation Pattern:

The fragmentation of this compound in MS/MS experiments typically involves the loss of the sugar moieties. The most common fragment observed corresponds to the loss of the cladinose (B132029) sugar, followed by the loss of the desosamine (B1220255) sugar.

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

The NMR spectra of this compound were acquired on a high-field NMR spectrometer.[2]

-

Sample Preparation: Samples were prepared by dissolving the compound in either CDCl₃ or CD₃OD.

-

Instrumentation: A 600 MHz NMR spectrometer was used for ¹H NMR, and a 150 MHz spectrometer for ¹³C NMR.

-

Acquisition Parameters:

-

¹H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra were acquired.

-

2D NMR: COSY, HSQC, and HMBC experiments were performed to aid in the complete assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

The IR spectrum of erythromycin derivatives is typically obtained using the KBr pellet method.

-

Sample Preparation: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of this compound.[5]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.[5]

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[5]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[5]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analyzer: A triple quadrupole or ion trap mass analyzer allows for MS and MS/MS experiments.

-

Detection: The mass-to-charge ratio of the parent ion and its fragments are detected.

-

Signaling Pathway and Experimental Workflow

This compound is known to act as a motilin receptor agonist, mimicking the action of the gastrointestinal hormone motilin.[3] This interaction stimulates gastrointestinal motility.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the motilin receptor on gastrointestinal smooth muscle cells.

References

A Technical Guide to the Acid-Catalyzed Degradation of Erythromycin A to Anhydroerythromycin A (Enol Ether)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanism, kinetics, and experimental protocols related to the acid-catalyzed degradation of Erythromycin (B1671065) A. A major clinical drawback of Erythromycin A is its rapid inactivation under acidic conditions, such as those found in the stomach.[1][2] This instability is primarily due to an intramolecular cyclization reaction that ultimately yields the inactive enol ether, anhydroerythromycin A.[3][4] Understanding this degradation pathway is critical for the development of stable formulations and new, more robust macrolide antibiotics.

The Chemical Degradation Pathway

Under acidic conditions (pH < 4), Erythromycin A undergoes a rapid, multi-step intramolecular transformation.[5] The process is initiated by the protonation of the C9 ketone, which activates it for nucleophilic attack. The degradation proceeds as follows:

-

Hemiketal Formation: The proximate C6-hydroxyl group performs an intramolecular nucleophilic attack on the protonated C9-ketone. This forms a cyclic erythromycin-6,9-hemiketal intermediate.[3][6]

-

Spiroketal Formation: Subsequently, the C12-hydroxyl group also attacks the C9 carbon, leading to the formation of a thermodynamically stable 6,9;9,12-spiroketal. This spiroketal is known as anhydroerythromycin A.[7][8]

-

Dehydration and Enol Ether Formation: The hemiketal intermediate undergoes dehydration (loss of a water molecule) to form a C8-C9 double bond, resulting in an enol ether.[4][6]

While this transformation to anhydroerythromycin A is widely cited as the primary degradation pathway, more recent kinetic studies suggest that the formation of the enol ether and the spiroketal anhydride (B1165640) are reversible processes in equilibrium with the parent drug.[1][2] These studies propose that the ultimate, irreversible degradation step is the much slower acid-catalyzed hydrolysis and loss of the cladinose (B132029) sugar from the macrolide ring.[2] Despite this, the rapid formation of the inactive anhydroerythromycin A remains the most immediate challenge to the drug's oral bioavailability.

Anhydroerythromycin A is not only antibacterially inactive but is also a known inhibitor of cytochrome P450 (CYP3A) enzymes in the liver, leading to significant drug-drug interactions.[7][9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin A Enol Ether: A Potent Motilin Receptor Agonist for Gastrointestinal Motility Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, has long been recognized for its prokinetic effects on the gastrointestinal (GI) tract, a side effect mediated through its agonist activity at the motilin receptor. This document provides a comprehensive technical overview of Erythromycin A enol ether, a key degradation product and a potent mimic of the peptide hormone motilin.[1][2][3] We delve into the molecular pharmacology of this compound, detailing its interaction with the motilin receptor and the subsequent intracellular signaling cascades. This guide presents a compilation of quantitative data from various studies, outlines detailed experimental protocols for assessing motilin receptor agonism, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development who are exploring the therapeutic potential of motilides.

Introduction: The Motilin Receptor and its Agonists

The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[4][5] It is primarily expressed on smooth muscle cells and enteric neurons in the upper GI tract.[6][7] The endogenous ligand for this receptor is motilin, a 22-amino acid peptide that stimulates the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the gut during the fasting state.[4][6]

Erythromycin and its derivatives, collectively known as motilides, are non-peptide agonists of the motilin receptor.[4][7][8] Their ability to mimic the action of motilin has led to their clinical use in conditions characterized by delayed gastric emptying, such as gastroparesis.[4][9] this compound is a particularly interesting motilide, formed from the acid-catalyzed degradation of erythromycin A.[1] It has been shown to be a potent mimic of motilin, and its structure provides a basis for understanding the activity of this class of compounds.[2][3]

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the quantitative data for Erythromycin A, its derivatives including the enol ether, and the endogenous ligand motilin at the motilin receptor. These values have been compiled from various in vitro studies on rabbit and human tissues.

| Compound | Assay Type | Preparation | IC50 (M) | EC50 (M) | Kd (M) | Reference |

| Motilin | Receptor Binding | Rabbit Duodenal Smooth Muscle | - | - | - | [10] |

| Motilin | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | - | - | [10] |

| Motilin | Receptor Binding | Human Gastric Antrum | - | - | 4.5 x 10⁻⁹ | [11] |

| Erythromycin A (EMA) | Receptor Binding | Rabbit Duodenal Smooth Muscle | 1.3 x 10⁻⁷ | - | - | [10] |

| Erythromycin A (EMA) | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 2.0 x 10⁻⁶ | - | [10] |

| 8,9-anhydro-EMA-6,9-hemiketal (EM201) | Receptor Binding | Rabbit Duodenal Smooth Muscle | 1.0 x 10⁻⁸ | - | - | [10] |

| 8,9-anhydro-EMA-6,9-hemiketal (EM201) | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 5.0 x 10⁻⁸ | - | [10] |

| EMA N-oxide | Receptor Binding | Rabbit Duodenal Smooth Muscle | 4.0 x 10⁻⁶ | - | - | [10] |

| EMA N-oxide | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 1.0 x 10⁻⁴ | - | [10] |

| EM574 (Erythromycin Derivative) | Receptor Binding | Human Gastric Antrum Smooth Muscle | - | - | 7.8 x 10⁻⁹ | [11] |

| EM574 (Erythromycin Derivative) | Contraction Assay | Human Gastric Antrum Muscle Strips | - | Peak at 10⁻⁷ | - | [11] |

| Azithromycin (B1666446) | Receptor Binding | Human Recombinant Motilin Receptors (CHO cells) | - | - | - | [12] |

| Azithromycin | Calcium Flux Assay | Human Recombinant Motilin Receptors (CHO cells) | - | 2.9 x 10⁻⁶ | - | [12] |

Note: Direct quantitative data for this compound was not explicitly found in the search results. The data for EM201, a structurally related hemiketal, is included as a close surrogate. The term "motilides" often encompasses these related structures.

Signaling Pathway of the Motilin Receptor

Activation of the motilin receptor by an agonist like this compound initiates a cascade of intracellular events leading to smooth muscle contraction. The receptor is coupled to Gαq and Gα13 proteins.[13][14] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][15] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain 20 (MLC20), leading to smooth muscle contraction.[13][14] A sustained contraction is maintained through a RhoA-dependent pathway involving Rho kinase and Protein Kinase C (PKC), which inhibit myosin light chain phosphatase (MLCP).[13][14]

Figure 1. Simplified signaling pathway of motilin receptor activation.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol is adapted from studies investigating the binding of motilides to the motilin receptor.[10][11][16]

Objective: To determine the binding affinity (IC50 or Kd) of this compound for the motilin receptor.

Materials:

-

Crude smooth muscle membrane fractions from rabbit duodenum or human gastric antrum.[10][11]

-

Radiolabeled motilin (e.g., ¹²⁵I-motilin).[11]

-

This compound (test compound).

-

Unlabeled motilin (for determining non-specific binding).

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare crude membrane homogenates from the target tissue.

-

Incubate the membrane preparation with a fixed concentration of radiolabeled motilin and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled motilin.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Erythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a well-established macrolide antibiotic, undergoes degradation in acidic environments to form various products, a prominent one being Erythromycin A enol ether. While this transformation leads to a loss of antibacterial efficacy, this compound emerges as a potent and specific motilin receptor agonist, exhibiting significant prokinetic activity in the gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action as a motilide, its lack of antibacterial properties, and the experimental methodologies used to characterize these effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of motilin receptor agonists.

Introduction

Erythromycin A is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. Its clinical utility, however, is hampered by its instability in the acidic milieu of the stomach, leading to the formation of degradation products. One of the primary degradation products is this compound, formed through an internal C6-OH attack on the C9 ketone. This structural rearrangement results in a profound shift in its biological activity profile, rendering it devoid of its original antibacterial properties.[1][2] Instead, this compound has been identified as a potent mimic of the peptide hormone motilin, which plays a crucial role in regulating GI motility.[3] This guide delves into the distinct biological activities of this compound, with a focus on its potent motilin receptor agonism and the corresponding lack of antibacterial action.

Prokinetic Activity: Motilin Receptor Agonism

The principal biological activity of this compound lies in its function as a motilin receptor agonist. Motilin is a 22-amino acid peptide hormone that modulates the migrating motor complex (MMC) in the GI tract, stimulating contractions and promoting gastric emptying. This compound mimics the action of motilin, earning it the classification of a "motilide."

Quantitative Analysis of Motilin Receptor Agonist Activity

The potency of this compound as a motilin receptor agonist has been quantified in various in vitro studies. A key study compared the activity of this compound (referred to as EM201 in the study) with its parent compound, Erythromycin A, and another derivative, Erythromycin A N-oxide. The results, summarized in the table below, demonstrate the superior potency of the enol ether in both receptor binding and inducing smooth muscle contraction.

| Compound | IC50 (M) for Motilin Displacement | EC50 (M) for Muscle Contraction |

| This compound (EM201) | 1.0 x 10⁻⁸ | 5.0 x 10⁻⁸ |

| Erythromycin A (EMA) | 1.3 x 10⁻⁷ | 2.0 x 10⁻⁶ |

| Erythromycin A N-oxide | 4.0 x 10⁻⁶ | 1.0 x 10⁻⁴ |

Table 1: Comparative in vitro motilin agonist activity of this compound and related compounds. Data extracted from Peeters et al., 1989.[4]

The lower IC50 and EC50 values for this compound indicate a significantly higher affinity for the motilin receptor and greater potency in eliciting a biological response compared to Erythromycin A.

Mechanism of Action: Motilin Receptor Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating motilin receptors on GI smooth muscle cells and myenteric neurons. The motilin receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to muscle contraction.

References

The Prokinetic Potential of Erythromycin A Enol Ether: A Technical Guide to its Physiological Effects on Gut Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is well-documented to possess potent prokinetic properties, influencing gastrointestinal (GI) motility. This effect is not attributed to its antimicrobial action but rather to its agonistic activity at the motilin receptor. A key derivative, Erythromycin A enol ether, also known as EM-201, has emerged as a significant compound of interest. This technical guide provides an in-depth analysis of the physiological effects of this compound on gut motility, consolidating available quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways. While specific data on the enol ether is limited, this guide contextualizes its function within the broader understanding of erythromycin-like motilides.

Introduction: Erythromycin and the Discovery of Motilides

Erythromycin A has long been recognized for its gastrointestinal side effects, such as nausea and abdominal cramping, which are now understood to be a manifestation of its potent prokinetic activity[1][2][3]. This action is mediated through its interaction with motilin receptors, mimicking the endogenous peptide hormone motilin, which plays a crucial role in initiating the migrating motor complex (MMC) during the interdigestive state[1][3]. The recognition of this mechanism has led to the exploration of erythromycin and its derivatives, termed "motilides," as potential therapeutic agents for disorders of gut hypomotility, such as gastroparesis[1][4].

Erythromycin A is unstable in acidic conditions and degrades into various products, one of which is this compound (EM-201)[5]. This intramolecular cyclization results in a loss of antibiotic activity but retains the motilin-like effects[5][6]. As a β-turn mimic of motilin, this compound effectively stimulates duodenal contractions, positioning it as a compound of significant interest for prokinetic drug development[6][7].

Mechanism of Action: Motilin Receptor Agonism

This compound exerts its prokinetic effects by acting as a motilin receptor agonist[8][9]. The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine[10].

Signaling Pathway

Activation of the motilin receptor by an agonist like this compound is believed to initiate a signaling cascade through a Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the contraction of gastrointestinal smooth muscle cells.

Figure 1: Proposed signaling pathway for this compound-induced gut motility.

Quantitative Data on Prokinetic Effects

In vitro studies have provided valuable quantitative data on the potency of this compound (EM-201) in comparison to its parent compound, Erythromycin A (EMA), and another derivative, EMA N-oxide. These studies typically involve measuring the contractile response of isolated gut tissue and the binding affinity to motilin receptors.

Table 1: In Vitro Contractile Effects and Motilin Receptor Displacement

| Compound | EC50 for Contraction (M)a | IC50 for Motilin Displacement (M)b |

| This compound (EM-201) | 5.0 x 10-8 | 1.0 x 10-8 |

| Erythromycin A (EMA) | 2.0 x 10-6 | 1.3 x 10-7 |

| EMA N-oxide | 1.0 x 10-4 | 4.0 x 10-6 |

| Data from a study on rabbit duodenal smooth-muscle strips[8][9][11]. | ||

| a Concentration required to induce 50% of the maximum contractile response to a supramaximal dose of acetylcholine (B1216132). | ||

| b Concentration required to displace 50% of labeled motilin. |

The data clearly indicates that this compound (EM-201) is significantly more potent than Erythromycin A in both inducing smooth muscle contraction and displacing motilin from its receptor[8][9][11].

Experimental Protocols

The evaluation of prokinetic agents like this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Assessment of Gut Motility

Objective: To measure the direct contractile effect of the compound on isolated gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Segments of the desired gastrointestinal tissue (e.g., rabbit duodenum) are excised and placed in an oxygenated Krebs-Ringer bicarbonate solution. Longitudinal or circular smooth muscle strips are prepared.

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing the Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the muscle strips is confirmed by inducing contractions with a known stimulating agent, such as acetylcholine or potassium chloride.

-

Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

Data Acquisition and Analysis: The contractile force is recorded continuously. The response is typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., acetylcholine). The EC50 value is then calculated.

Radioligand Binding Assay for Motilin Receptor Affinity

Objective: To determine the binding affinity of the compound to the motilin receptor.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from tissues known to express motilin receptors (e.g., rabbit duodenal smooth muscle). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled motilin analog (e.g., 125I-motilin) in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Figure 2: General experimental workflow for evaluating the prokinetic effects of this compound.

Concluding Remarks and Future Directions

This compound (EM-201) demonstrates significant potential as a potent prokinetic agent, exhibiting greater in vitro activity than its parent compound, Erythromycin A. Its mechanism of action via motilin receptor agonism is well-established within the broader class of motilides. The lack of antibiotic activity is a considerable advantage, potentially reducing the risk of antibiotic resistance with long-term prokinetic therapy.

However, a comprehensive understanding of the physiological effects of this compound requires further investigation. Future research should focus on:

-

In vivo studies in relevant animal models to confirm the prokinetic efficacy and establish pharmacokinetic and pharmacodynamic profiles.

-

Detailed signal transduction studies to further elucidate the downstream pathways activated by this compound binding to the motilin receptor.

-

Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with gastrointestinal motility disorders.

The development of potent and specific motilin receptor agonists like this compound holds promise for the management of conditions such as gastroparesis and other disorders characterized by delayed gastric emptying. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies.

References

- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythromycin and the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin and the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin is a motilin receptor agonist. | Semantic Scholar [semanticscholar.org]

- 10. Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of erythromycin on interdigestive gastrointestinal contractile activity and plasma motilin concentration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of Erythromycin A Enol Ether in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of degradation products, significantly reducing its oral bioavailability and therapeutic efficacy. A key intermediate in this degradation pathway is the Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal. Understanding the mechanism and kinetics of its formation is crucial for the development of acid-stable erythromycin derivatives and effective oral formulations. This technical guide provides a comprehensive overview of the formation of this compound under acidic conditions, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways and workflows.

Introduction

The clinical utility of Erythromycin A is hampered by its rapid degradation in acidic media.[1][2][3] This degradation is initiated by an intramolecular cyclization reaction, leading to the formation of biologically inactive products.[4] The formation of the enol ether is a critical step in this cascade. Historically, the degradation was thought to be a linear progression to the inactive anhydroerythromycin A. However, more recent and detailed kinetic studies have revealed a more complex equilibrium.[3] It is now understood that Erythromycin A exists in an equilibrium with both the this compound and anhydroerythromycin A.[3] This guide delves into the specifics of this equilibrium, the factors influencing it, and the methodologies to study it.

The Chemical Pathway of Degradation

Under acidic conditions, the C9 ketone and the C6 and C12 hydroxyl groups of the erythronolide ring are key players in the degradation of Erythromycin A.[4] The process is initiated by the protonation of the C9 ketone. This is followed by an intramolecular nucleophilic attack by the C6-hydroxyl group on the protonated C9-ketone, leading to the formation of a hemiketal intermediate. Subsequent dehydration results in the formation of the cyclic this compound (8,9-anhydroerythromycin A 6,9-hemiketal). This enol ether can then further rearrange to form the inactive spiroketal, anhydroerythromycin A.[4]

However, a pivotal study employing NMR has refined this model, demonstrating that Erythromycin A, its enol ether, and anhydroerythromycin A exist in a dynamic equilibrium.[3] The ultimate inactivation is a slower process involving the loss of the cladinose (B132029) sugar.[3]

Reaction Pathway Diagram

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Quantitative Analysis of Degradation

The rate and extent of Erythromycin A degradation are highly dependent on pH and temperature. The formation of the enol ether is a rapid process in acidic conditions.

Table 1: Kinetic Data for Erythromycin A Degradation

| Parameter | Condition | Value | Reference |

| Time for 10% Decay (T1/10) | pH 2, 37°C | 3.7 seconds | [5] |

| Activation Energy (Intramolecular Dehydration) | - | 15.6 kcal/mol | [5] |

Experimental Protocols

Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)

A published procedure for the synthesis of this compound can be followed to produce a reference standard for analytical studies.[6]

Materials:

-

Erythromycin A

-

Appropriate acidic catalyst (e.g., a suitable buffer system)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., for chromatography or recrystallization)

Procedure:

-

Dissolve Erythromycin A in a suitable solvent.

-

Introduce the acidic catalyst to initiate the degradation. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (indicated by the consumption of the starting material), neutralize the reaction mixture.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure this compound. A reported yield for this synthesis is 68%.[6]

Kinetic Analysis of Erythromycin A Degradation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the degradation of Erythromycin A and the formation of its byproducts.

Materials:

-

Erythromycin A

-

Deuterated acidic buffer (e.g., deuterated acetate (B1210297) buffer at a specific pH)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of Erythromycin A in a suitable deuterated solvent.

-

Prepare a deuterated acidic buffer solution at the desired pH.

-

In an NMR tube, mix the Erythromycin A stock solution with the deuterated acidic buffer to initiate the degradation reaction.

-

Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Process the NMR data and integrate the characteristic signals of Erythromycin A, this compound, and anhydroerythromycin A.

-

Plot the concentration of each species as a function of time.

-

Fit the kinetic data to appropriate rate equations to determine the rate constants for the formation and interconversion of the different species.[3]

Quantification of Erythromycin A and its Degradation Products by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the separation and quantification of Erythromycin A and its degradation products.

Materials:

-

Erythromycin A and reference standards for its degradation products

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., ammonium (B1175870) acetate)

-

HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Erythromycin A in a suitable solvent.

-

Induce degradation by adding acid and incubating for a specific time at a controlled temperature.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by neutralizing the acid.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm), is suitable.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide (B78521) in water) and an organic solvent (e.g., methanol) is often employed.[7]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Elevated temperatures, such as 65°C, can improve peak shape and resolution.

-

Detection: UV detection at 215 nm is commonly used.[8]

-

-

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the peaks corresponding to Erythromycin A, this compound, and other degradation products based on their retention times compared to the standards.

-

Quantify the concentration of each compound by integrating the peak areas and comparing them to a calibration curve generated from the standards.

-

Experimental Workflow Diagram

References

- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Erythromycin A Enol Ether in Gastrointestinal Distress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is well-documented to cause gastrointestinal (GI) distress as a common side effect. This adverse effect is not a result of its antimicrobial properties but rather its potent interaction with the motilin receptor, leading to increased GI motility.[1][2] Under the acidic conditions of the stomach, erythromycin A undergoes a degradation process to form 8,9-anhydroerythromycin A 6,9-hemiketal, commonly known as erythromycin A enol ether.[3][4] This derivative is a potent motilin receptor agonist, mimicking the action of the endogenous peptide hormone motilin and thereby stimulating strong contractions in the gastrointestinal tract.[5][6] This technical guide provides an in-depth analysis of the role of this compound in causing gastrointestinal distress, including its formation, its interaction with the motilin receptor, the subsequent signaling pathways, and the experimental protocols used to characterize these effects.

Formation of this compound

In the acidic environment of the stomach, erythromycin A is unstable and undergoes an intramolecular dehydration reaction to form this compound.[3][4] This conversion is a critical first step in the manifestation of its gastrointestinal side effects. The kinetics of this degradation are pH-dependent, with the formation of the enol ether being favored in acidic conditions.[3]

Interaction with the Motilin Receptor

This compound acts as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells of the stomach and intestines.[5][6] Structurally, the macrolide ring of the enol ether mimics a β-turn in the peptide structure of motilin, allowing it to bind to and activate the receptor.[7] This molecular mimicry is the basis for its action as a "motilide," a class of motilin receptor agonists derived from erythromycin.[8]

Quantitative Analysis of Receptor Binding and Potency

The affinity of erythromycin and its derivatives for the motilin receptor, as well as their potency in eliciting a physiological response, has been quantified in various studies. The following tables summarize key quantitative data from the literature.

| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Erythromycin A | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 1.3 x 10⁻⁷ M | [5] |

| This compound | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 1.0 x 10⁻⁸ M | [5] |

| Erythromycin A N-oxide | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 4.0 x 10⁻⁶ M | [5] |

| Erythromycin | Radioligand Displacement | Rabbit | Colon Muscle | Ki | 84.0 nM | [9] |

| Motilin | Radioligand Displacement | Rabbit | Colon Muscle | Kd | 0.31 nM | [9] |

| EM574 (Erythromycin Derivative) | Radioligand Displacement | Human | Gastric Antrum Smooth Muscle | Kd | 7.8 x 10⁻⁹ M | [10] |

| Motilin | Radioligand Displacement | Human | Gastric Antrum Smooth Muscle | Kd | 4.5 x 10⁻⁹ M | [10] |

Table 1: Comparative Binding Affinities of Erythromycin and its Derivatives to the Motilin Receptor.

| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Erythromycin A | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 2.0 x 10⁻⁶ M | [5] |

| This compound | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 5.0 x 10⁻⁸ M | [5] |

| Erythromycin A N-oxide | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 1.0 x 10⁻⁴ M | [5] |

| Erythromycin | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 0.92 µM | [11] |

| Azithromycin (B1666446) | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 2.9 µM | [11] |

| Motilin | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 0.036 µM | [11] |

Table 2: Comparative Potency of Erythromycin and its Derivatives.

Signaling Pathway of Motilin Receptor Activation

The binding of this compound to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. This process is primarily mediated through the Gq family of G proteins.

Caption: Motilin receptor signaling pathway activated by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) to the motilin receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues (e.g., rabbit duodenal smooth muscle) or cells expressing the motilin receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-motilin).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled motilin).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

In Vitro Smooth Muscle Contraction Assay

This protocol outlines the measurement of smooth muscle contraction in response to a motilin receptor agonist.

Methodology:

-

Tissue Preparation:

-

Euthanize an animal (e.g., a rabbit) and dissect a segment of the desired tissue (e.g., duodenum).

-

Cut longitudinal or circular muscle strips from the tissue segment.

-

Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Contraction Measurement:

-

Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.

-

Add the test compound (e.g., this compound) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration with each addition.

-

Record the contractile response (increase in tension) at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or KCl).

-

Plot the percentage of maximal contraction against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the motilin receptor.

Methodology:

-

Cell Preparation:

-

Culture cells stably or transiently expressing the human motilin receptor (e.g., CHO or HEK293 cells) in a suitable medium.

-

Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Incubate the cells to allow for the de-esterification of the dye within the cells.

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject the test compound (e.g., this compound) at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Calculate the EC50 value using non-linear regression analysis.

-

Logical Framework: From Ingestion to Gastrointestinal Distress

The following diagram illustrates the logical sequence of events leading from the ingestion of erythromycin to the experience of gastrointestinal distress.

Caption: Logical relationship from erythromycin ingestion to GI distress.

Conclusion

The gastrointestinal distress associated with erythromycin therapy is a direct consequence of the formation of this compound in the stomach and its subsequent potent agonistic activity at the motilin receptor. This interaction triggers a well-defined signaling cascade, leading to increased gastrointestinal motility. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and investigate the mechanisms underlying this common side effect. This knowledge is crucial for the development of novel prokinetic agents that harness the therapeutic potential of motilin receptor activation while minimizing adverse effects, as well as for the design of erythromycin formulations that may mitigate its gastrointestinal intolerance.

References

- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure of erythromycin enol ether as a model for its activity as a motilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin A Enol Ether: A Potent Beta-Turn Mimic of Motilin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin A enol ether as a potent beta-turn mimic of the gastrointestinal peptide hormone motilin. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to elucidate its activity.

Introduction

Erythromycin A, a well-known macrolide antibiotic, is associated with gastrointestinal side effects, which are now understood to stem from its agonistic activity at the motilin receptor. This off-target effect has been harnessed in the development of motilin agonists, known as "motilides," for the treatment of gastrointestinal motility disorders. A key derivative in this field of research is this compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EM-201.[1] This guide delves into the structural and functional aspects of this compound, highlighting its role as a structural mimic of the beta-turn in the motilin peptide.

The macrolide ring of the enol ether has been identified as a β-turn mimic of the peptide hormone motilin.[2][3][4] This structural similarity allows it to bind to and activate the motilin receptor, thereby stimulating gastrointestinal motility. This document will detail the quantitative measures of this interaction and the experimental setups used to determine them.

Quantitative Pharmacological Data

The potency of this compound as a motilin agonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against the parent compound, Erythromycin A (EMA), and another derivative, Erythromycin A N-oxide.

Table 1: Motilin Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values for the displacement of radiolabeled motilin from its receptor in rabbit duodenal smooth muscle membrane fractions. A lower IC50 value indicates a higher binding affinity.

| Compound | IC50 (M) |

| This compound (EM201) | 1.0 x 10⁻⁸ |

| Erythromycin A (EMA) | 1.3 x 10⁻⁷ |

| Erythromycin A N-oxide | 4.0 x 10⁻⁶ |

Data sourced from Peeters et al., 1989.[5]

Table 2: In Vitro Contractile Response

This table shows the half-maximal effective concentration (EC50) values for inducing a contractile response in isolated rabbit duodenal smooth muscle strips, expressed as a percentage of the maximum response to a supramaximal dose of acetylcholine. A lower EC50 value indicates greater potency in eliciting a functional response.

| Compound | EC50 (M) for 50% of max. Acetylcholine Response |

| This compound (EM201) | 5.0 x 10⁻⁸ |

| Erythromycin A (EMA) | 2.0 x 10⁻⁶ |

| Erythromycin A N-oxide | 1.0 x 10⁻⁴ |

Data sourced from Peeters et al., 1989.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). The binding of the enol ether to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.

Motilin Receptor Signaling Pathway

The motilin receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Caption: Motilin Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity as a motilin mimic.

Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)

While detailed, step-by-step modern synthesis protocols are often proprietary, the original synthesis was reported by Krowicki and Zamojski in 1973. The general procedure involves the acid-catalyzed intramolecular cyclization and dehydration of Erythromycin A.

General Procedure Outline:

-

Dissolution: Erythromycin A is dissolved in an appropriate aprotic solvent.

-

Acid Catalysis: A suitable acid catalyst is added to the solution. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

-

Structural Confirmation: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

References

- 1. ableweb.org [ableweb.org]

- 2. asdlib.org [asdlib.org]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Erythromycin A Enol Ether: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Erythromycin (B1671065) A Enol Ether

This in-depth technical guide provides a critical overview of the solubility and stability of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. Understanding these parameters is paramount for the development of stable pharmaceutical formulations and for accurate analytical method development. This document collates available data on its solubility in various solvents and its stability under different conditions, offering detailed experimental protocols and visual workflows to support research and development efforts.

Quantitative Solubility Profile

This compound exhibits a varied solubility profile, with a general preference for organic solvents over aqueous media. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent System | Solubility | Temperature | Method |

| Dimethylformamide (DMF) | 15 mg/mL[1] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[1] | Not Specified | Not Specified |

| Ethanol | 30 mg/mL[1] | Not Specified | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | Not Specified | Not Specified |

| Methanol (B129727) | Slightly soluble | Not Specified | Not Specified |

| Chloroform | Slightly soluble | Not Specified | Not Specified |

| Water | Limited solubility | Not Specified | Not Specified |

Note: For "Pseudothis compound," a related but distinct compound, it has been described as slightly soluble in methanol and chloroform.[2]

Stability Characteristics

The stability of this compound is intrinsically linked to the degradation dynamics of its parent compound, Erythromycin A. Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form the inactive enol ether and anhydroerythromycin A.[3] Studies have shown that the enol ether exists in equilibrium with Erythromycin A in acidic aqueous solutions.[3] This equilibrium suggests that the enol ether can revert to the parent drug under certain conditions.

While detailed kinetic studies on the degradation of the isolated enol ether are limited, its stability is known to be influenced by pH and the solvent system. The recommendation to avoid storing aqueous solutions for more than a day suggests limited stability in aqueous environments.[4] In contrast, when stored in an organic solvent such as DMSO, it exhibits greater stability.

The formation of pseudothis compound has been observed in a cream formulation with a pH of 8.6 after one week at 25°C, indicating that alkaline conditions may also promote the degradation or transformation of enol ether structures.[5]

Recommended Storage Conditions for Solutions:

| Solvent | Storage Temperature | Duration |

| DMSO | -80°C | 6 months |

| DMSO | -20°C | 1 month |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline standardized protocols for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

Data Analysis: Express the solubility in terms of mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.

Stability-Indicating HPLC Method for Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). The pH of the aqueous phase should be optimized for best separation.

-

Detection: UV detection at an appropriate wavelength (e.g., ~215 nm) or Mass Spectrometry for more specific detection and identification of degradants.

-

Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Dissolve a known concentration of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Monitor the degradation over time at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify any degradation products.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Erythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. The information is intended for use in research and development, particularly in studies related to antibiotic stability, medicinal chemistry, and the development of prokinetic agents.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known for its instability in acidic conditions, such as those found in the stomach. This instability leads to the formation of degradation products, most notably this compound. The formation of this enol ether occurs through an intramolecular cyclization, where the C6-hydroxyl group attacks the C9-ketone[1]. This structural rearrangement results in a loss of antibacterial activity[2]. However, this compound and its derivatives have garnered interest as potential gastrointestinal prokinetic agents. Understanding the synthesis and properties of this compound is crucial for stability studies of Erythromycin A and for the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [3][4] |

| Molecular Weight | 715.9 g/mol | [3] |

| CAS Number | 33396-29-1 | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 133-138°C | [5][6] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO. Limited water solubility. | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis Overview

The synthesis of this compound is typically achieved through the acid-catalyzed degradation of Erythromycin A. The reaction involves an intramolecular nucleophilic attack of the hydroxyl group at the C6 position on the C9 ketone, leading to the formation of a stable cyclic enol ether.

A published procedure for this synthesis reports a yield of 68%[5][6]. The following protocol is a detailed methodology based on established principles of this acid-catalyzed rearrangement.

Experimental Protocol

Materials:

-

Erythromycin A

-

Methanol

-